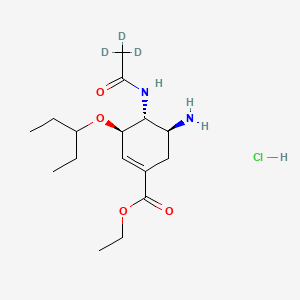

Oseltamivir-d3 (hydrochloride)

説明

Contextualizing Deuterated Stable Isotope Labeling in Biomedical and Pharmaceutical Sciences

Stable isotope labeling involves the incorporation of non-radioactive isotopes, like deuterium (B1214612) (²H or D), into a molecule. symeres.commusechem.com This technique offers a powerful means to trace and quantify molecules within complex biological matrices without the safety concerns associated with radioactive isotopes. aap.org

Principles and Advantages of Deuterium Labeling for Mechanistic Investigations

Deuterium labeling is founded on the principle that the substitution of hydrogen with deuterium, a heavier isotope, can influence the rate of chemical reactions involving the cleavage of that bond—a phenomenon known as the kinetic isotope effect. musechem.com This effect can be exploited to study metabolic pathways and reaction mechanisms. symeres.com A key advantage of using deuterium-labeled compounds is their ability to serve as ideal internal standards in mass spectrometry-based analyses. musechem.comclearsynth.com Because they are chemically identical to the non-labeled analyte, they co-elute during chromatography and exhibit similar ionization efficiency, yet are distinguishable by their mass-to-charge ratio (m/z). aptochem.comtexilajournal.com This ensures high precision and accuracy in quantitative studies. clearsynth.comtexilajournal.com

Role of Labeled Internal Standards in Quantitative Analytical Methodologies

In quantitative analysis, particularly using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are crucial for correcting variations in sample preparation, injection volume, and instrument response. cerilliant.comscioninstruments.com Deuterated compounds are considered the "gold standard" for internal standards because their physicochemical properties are nearly identical to the analyte of interest. aptochem.com Oseltamivir-d3 (B602517), for instance, is used as an internal standard for the accurate quantification of oseltamivir (B103847) in biological samples like human plasma. ajpaonline.comsynzeal.com This allows for robust and reliable determination of drug concentrations, which is essential for pharmacokinetic studies. ajpaonline.comnih.gov

Table 1: Application of Deuterated Internal Standards in Analytical Methods

| Analytical Technique | Purpose of Deuterated Standard | Key Advantage |

|---|---|---|

| Mass Spectrometry (MS) | Internal standard for quantification. musechem.comclearsynth.com | Distinguishable from analyte by mass, while having similar chemical behavior. clearsynth.comaptochem.com |

| LC-MS/MS | Corrects for variability in extraction, chromatography, and ionization. texilajournal.comcerilliant.com | Co-elutes with the analyte, ensuring accurate normalization. aptochem.comtexilajournal.com |

| Pharmacokinetic Studies | Enables precise measurement of drug and metabolite concentrations over time. symeres.comadesisinc.com | Improves accuracy and precision of pharmacokinetic parameter calculations. texilajournal.comajpaonline.com |

Applications in Understanding Biotransformation and Disposition in Experimental Systems

The use of stable isotope-labeled compounds is instrumental in drug metabolism and pharmacokinetic (DMPK) research. symeres.comadesisinc.com By administering a deuterated version of a drug, researchers can readily distinguish the parent drug from its metabolites using mass spectrometry. aap.org This aids in identifying metabolic pathways and understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. musechem.comproteogenix.science For example, studies on oseltamivir utilize these techniques to track its conversion to the active metabolite, oseltamivir carboxylate. nih.govoup.com

Oseltamivir: A Foundational Antiviral Agent in Influenza Research

Oseltamivir, marketed under the brand name Tamiflu, is a cornerstone in the treatment and prevention of influenza A and B virus infections. wikipedia.orgdrugbank.com It is administered as a prodrug, oseltamivir phosphate, which is rapidly converted in the body to its active form. oup.comeuropa.eu

Overview of Neuraminidase Inhibition as a Therapeutic Strategy

Oseltamivir functions as a competitive inhibitor of neuraminidase, an essential enzyme on the surface of the influenza virus. nih.govwikipedia.org Neuraminidase is responsible for cleaving sialic acid residues on the host cell surface, a crucial step for the release of newly formed virus particles from infected cells. europa.eumedbullets.com By blocking the active site of neuraminidase, oseltamivir prevents the virus from spreading to other cells, thereby curtailing the infection. drugbank.comresearchgate.net

Significance of Oseltamivir and its Active Metabolite in Antiviral Research

Oseltamivir is a prodrug that is readily absorbed after oral administration and extensively metabolized by hepatic esterases into its active metabolite, oseltamivir carboxylate (OC). oup.comdrugbank.com This active form is a potent and selective inhibitor of the influenza virus neuraminidase. medchemexpress.com Research has shown that at least 75% of an oral dose of oseltamivir reaches the systemic circulation as the active oseltamivir carboxylate. drugbank.com The plasma protein binding of oseltamivir is about 42%, while its active metabolite, oseltamivir carboxylate, has negligible binding of approximately 3%. nih.govdrugbank.com The elimination half-life of oseltamivir is 1-3 hours, whereas the active metabolite has a longer half-life of 6-10 hours. wikipedia.org The development of robust analytical methods, such as LC-MS/MS, for the simultaneous quantification of oseltamivir and oseltamivir carboxylate in human plasma is critical for bioequivalence and pharmacokinetic studies. ajpaonline.comnih.govwisdomlib.orgajpaonline.com These methods often employ deuterated analogs as internal standards to ensure accuracy. ajpaonline.comajpaonline.com

Table 2: Pharmacokinetic Properties of Oseltamivir and its Active Metabolite

| Compound | Bioavailability | Protein Binding | Elimination Half-life | Primary Route of Metabolism |

|---|---|---|---|---|

| Oseltamivir (Prodrug) | >80% wikipedia.org | 42% nih.govdrugbank.com | 1-3 hours wikipedia.org | Hepatic conversion to active metabolite. oup.comdrugbank.com |

| Oseltamivir Carboxylate (Active Metabolite) | - | 3% nih.govdrugbank.com | 6-10 hours wikipedia.org | Not further metabolized. drugbank.com |

Research Objectives and Scope for Oseltamivir-d3 (hydrochloride) Investigations

The primary research objective for utilizing Oseltamivir-d3 (hydrochloride) is to serve as a stable, isotopically labeled internal standard for the quantitative analysis of oseltamivir in biological samples. nih.gov This is critical for the accurate determination of oseltamivir's pharmacokinetic profile.

Key Research Applications:

Internal Standard in Bioanalytical Methods: Oseltamivir-d3 (hydrochloride) is extensively used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govresearchgate.net Its chemical properties are nearly identical to the non-deuterated oseltamivir, but its increased mass allows it to be distinguished by the mass spectrometer. This allows for precise quantification of oseltamivir by correcting for any loss of the analyte during sample preparation and analysis. nih.gov

Pharmacokinetic Studies: The use of Oseltamivir-d3 as an internal standard is crucial for pharmacokinetic studies that investigate how the drug is processed in the body. nih.gov These studies are fundamental in understanding the drug's behavior in different patient populations, including those with conditions like cystic fibrosis or those undergoing treatments such as continuous venovenous hemodialysis. nih.govumich.edu

Metabolism Studies: Researchers employ stable isotope-labeled oseltamivir, like Oseltamivir-d3, to track the metabolic conversion of the prodrug oseltamivir to its active metabolite, oseltamivir carboxylate. This is often done in in vitro systems such as hepatocyte or plasma esterase assays.

The scope of investigations involving Oseltamivir-d3 (hydrochloride) is primarily focused on analytical and metabolic research. It is a critical tool for ensuring the accuracy and reliability of data in preclinical and clinical studies of oseltamivir.

Detailed Research Findings

Numerous studies have successfully employed deuterated oseltamivir as an internal standard. For instance, in a pharmacokinetic study involving patients with cystic fibrosis, deuterated analogs of oseltamivir and its active metabolite, oseltamivir carboxylate, were used as internal standards. nih.gov This approach allowed for the use of plasma-based calibration standards for quantifying the compounds in sputum, thereby avoiding matrix-related variations in recovery. nih.gov The m/z transitions followed were 313.2 to 165.85 for oseltamivir and 316.2 to 168.85 for deuterated oseltamivir. nih.gov

Similarly, in the development of a sensitive LC-MS/MS assay for quantifying oseltamivir and oseltamivir carboxylate in human plasma, deuterated internal standards were utilized. researchgate.net This method demonstrated high precision and accuracy, making it suitable for pharmacokinetic studies. researchgate.net

The table below summarizes the key characteristics and applications of Oseltamivir-d3 (hydrochloride) in research.

| Property/Application | Description |

| Chemical Name | Ethyl-2,2,2-d3 (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride |

| Primary Use | Internal standard in bioanalytical methods (LC-MS/MS) nih.govresearchgate.net |

| Key Advantage | Allows for precise quantification of oseltamivir by correcting for variations in sample processing nih.gov |

| Research Area | Pharmacokinetics, drug metabolism nih.gov |

Structure

3D Structure of Parent

特性

分子式 |

C16H29ClN2O4 |

|---|---|

分子量 |

351.9 g/mol |

IUPAC名 |

ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1/i4D3; |

InChIキー |

OHEGLAHLLCJYPX-FCEXIPAZSA-N |

異性体SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)OCC)N.Cl |

正規SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl |

製品の起源 |

United States |

Advanced Analytical Chemistry Applications of Oseltamivir D3 Hydrochloride

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Bioanalysis

LC-MS/MS has emerged as the gold standard for quantitative bioanalysis due to its inherent selectivity and sensitivity. The use of Oseltamivir-d3 (B602517) (hydrochloride) is central to the development and validation of high-performance LC-MS/MS methods for the determination of oseltamivir (B103847) and its active metabolite, oseltamivir carboxylate.

Development of Highly Sensitive and Selective LC-MS/MS Methods

The development of robust LC-MS/MS methods is crucial for accurately measuring drug concentrations in biological fluids. Researchers have successfully developed and validated highly sensitive and selective LC-MS/MS methods for the simultaneous quantification of oseltamivir and oseltamivir carboxylate in human plasma. researchgate.netnih.gov These methods often employ a triple quadrupole mass spectrometer operating in the positive ionization mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. nih.gov

The chromatographic separation is typically achieved on a C18 analytical column, with a mobile phase consisting of a mixture of organic solvent (like methanol or acetonitrile) and an aqueous solution with a modifier (such as formic acid or ammonium formate). researchgate.netnih.gov The careful optimization of chromatographic conditions and mass spectrometric parameters allows for the attainment of low limits of quantification (LLOQ), often in the sub-nanogram per milliliter range, which is essential for pharmacokinetic studies. researchgate.netnih.gov

Role of Oseltamivir-d3 (hydrochloride) as an Internal Standard in Bioanalytical Assays

The primary role of Oseltamivir-d3 (hydrochloride) in bioanalytical assays is to serve as an internal standard (IS). An ideal internal standard should have physicochemical properties very similar to the analyte of interest. bioanalysis-zone.com Being a stable isotope-labeled analog, Oseltamivir-d3 co-elutes with the unlabeled oseltamivir, experiencing similar effects during sample preparation and analysis. aptochem.comkcasbio.com

By adding a known amount of Oseltamivir-d3 to all samples, including calibration standards and quality controls, it is possible to correct for variability in extraction recovery, matrix effects, and instrument response. bioanalysis-zone.comaptochem.com The ratio of the analyte's response to the internal standard's response is used for quantification, which significantly improves the precision and accuracy of the measurement. kcasbio.com The use of deuterated analogs like Oseltamivir-d3 is considered the best practice for internal standardization in LC-MS/MS bioanalysis. aptochem.com

Matrix Effects and Optimization in Complex Biological Samples

Biological samples such as plasma, in vitro enzymatic assays, and animal tissue homogenates are complex matrices containing numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, thereby affecting the accuracy and reproducibility of the analytical method. researchgate.netmyadlm.orgchromatographyonline.com

The use of a stable isotope-labeled internal standard like Oseltamivir-d3 is a key strategy to mitigate matrix effects. kcasbio.comresearchgate.net Since the deuterated internal standard has nearly identical chemical and physical properties to the analyte, it is assumed to be affected by the matrix in the same way. kcasbio.com For this correction to be effective, it is crucial that the analyte and the internal standard co-elute completely. bris.ac.uk Any slight difference in retention time can lead to differential matrix effects and compromise the accuracy of the results. researchgate.net

Various sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), are employed to remove a significant portion of the interfering matrix components before LC-MS/MS analysis. nih.govnih.gov Optimization of these extraction procedures is critical to minimize matrix effects and ensure consistent and high recovery of both the analyte and the internal standard.

Validation of Analytical Methods Employing Deuterated Standards

The validation of bioanalytical methods is a regulatory requirement to ensure their reliability for their intended purpose. Methods employing deuterated standards like Oseltamivir-d3 (hydrochloride) undergo rigorous validation to demonstrate their performance characteristics.

Specificity and Selectivity Assessments against Endogenous Components and Interferents

Specificity and selectivity are evaluated to ensure that the method can unequivocally measure the analyte in the presence of other components in the sample, including endogenous substances, metabolites, and potential interfering compounds. In LC-MS/MS, the high selectivity is achieved through the specific precursor-to-product ion transitions monitored in MRM mode. The validation process involves analyzing blank matrix samples from multiple sources to check for any interfering peaks at the retention times of the analyte and the internal standard.

Precision, Accuracy, and Linearity Evaluations

The precision of an analytical method describes the closeness of repeated individual measurements, while accuracy refers to the closeness of the mean test results to the true value. Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte.

In numerous validated methods for oseltamivir, the use of a deuterated internal standard has enabled excellent performance in these parameters. For instance, one study reported intra- and inter-batch precision (% CV) for oseltamivir ranging from 2.42% to 5.17%, with accuracy values between 100.2% and 103.8%. nih.gov Another study showed accuracies for oseltamivir between 91% and 102%, with precision ranging from 0.9% to 13.7%. researchgate.net

The linearity of these methods is typically established over a wide concentration range relevant to clinical studies, with correlation coefficients (r²) consistently exceeding 0.99, indicating a strong linear relationship. nih.govnih.gov

The following tables summarize data from various research findings on the validation of LC-MS/MS methods for oseltamivir using a deuterated internal standard.

Table 1: Linearity of Oseltamivir Quantification in Human Plasma

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Oseltamivir | 0.52 - 207.00 | > 0.99 | researchgate.net |

| Oseltamivir | 0.5 - 200 | ≥ 0.9976 | nih.gov |

| Oseltamivir | 0.3 - 200 | 0.9937 | nih.govresearchgate.net |

Table 2: Precision and Accuracy of Oseltamivir Quantification in Human Plasma

| Parameter | Concentration Level | Oseltamivir | Reference |

|---|---|---|---|

| Precision (% CV) | Intra-batch | 2.42 - 5.17 | nih.gov |

| Inter-batch | 2.42 - 5.17 | nih.gov | |

| All Levels | 0.9 - 13.7 | researchgate.net | |

| Accuracy (%) | Intra-batch | 100.2 - 103.8 | nih.gov |

| Inter-batch | 100.2 - 103.8 | nih.gov | |

| All Levels | 91 - 102 | researchgate.net | |

| Within- and Between-run | 97 - 105 | nih.govresearchgate.net |

Robustness and Stability of the Analytical Procedure

The reliability of an analytical method for Oseltamivir-d3 (hydrochloride) is contingent upon its robustness and the stability of the analyte under various conditions. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, ensuring its dependability during routine use. Stability studies are crucial to understand how the chemical integrity of the analyte is maintained under different environmental conditions, which is essential for developing stability-indicating assay methods.

Analytical procedures, particularly High-Performance Liquid Chromatography (HPLC) methods, are rigorously tested for robustness. Deliberate variations are introduced to the method to assess its performance. For instance, in a stability-indicating RP-HPLC method, robustness was confirmed by making slight changes to the mobile phase flow rate (±0.2 mL/min), pH (±0.2 units), the organic phase ratio (± 2%), and column oven temperature (±5 ºC) nmims.edu. The method's performance, including resolution between peaks and the relative standard deviation (%RSD) of results, remained within acceptable limits, demonstrating its robustness nmims.edunih.gov.

Stability-indicating methods are developed by subjecting the drug to forced degradation under various stress conditions, including acidic, basic, oxidative, and thermal stress. nih.govsphinxsai.com For example, Oseltamivir has been shown to degrade significantly under acidic hydrolysis (e.g., with 1.0 N HCl at 80°C) and alkaline hydrolysis (e.g., with 0.1 N NaOH at 80°C) nmims.edu. The developed analytical methods must be able to separate the intact drug from any degradation products formed, confirming the method's specificity and stability-indicating properties. nih.govsphinxsai.comsphinxsai.comjst.go.jp The stability of oseltamivir in prepared solutions has also been evaluated, showing that solutions can be stable for several days when stored at room temperature or under refrigeration. scispace.comnih.gov

| Parameter | Variation | Acceptance Criteria |

|---|---|---|

| Flow Rate | ± 0.2 mL/min | Resolution between peaks >1.5; %RSD <2% |

| Mobile Phase pH | ± 0.2 units | Tailing factor <2; Resolution >1.5 |

| Organic Phase Composition | ± 2% | %RSD of peak area <2% |

| Column Temperature | ± 5 °C | Resolution between peaks >1.5; %RSD <2% |

Other Chromatographic and Spectroscopic Techniques in Oseltamivir Research

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of oseltamivir, particularly for determining purity and quantifying related substances and degradation products. rjpbcs.com Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. nih.govjst.go.jp These methods are designed to be stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from any potential impurities or degradants. nih.govsphinxsai.com

A typical RP-HPLC method for oseltamivir analysis utilizes a C18 column, such as a Kromasil C18 (250 mm x 4.6 mm, 5 µm) or Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm), with UV detection at wavelengths ranging from 215 nm to 237 nm. nmims.edunih.govsphinxsai.com The mobile phase often consists of a mixture of an aqueous buffer (like triethylamine or ammonium acetate) and an organic solvent such as acetonitrile or methanol. nih.govnih.gov The elution can be either isocratic (constant mobile phase composition) or gradient (composition changes over time) to achieve optimal separation. nih.govsphinxsai.com

These validated methods demonstrate excellent linearity over a specified concentration range, with correlation coefficients (r²) often approaching 0.999. nih.govjst.go.jp The specificity of the method is confirmed through forced degradation studies, where the peak purity of oseltamivir is assessed to ensure no co-eluting peaks are present. nih.govsphinxsai.comrjpbcs.com The limits of detection (LOD) and quantification (LOQ) are established to ensure the method is sensitive enough to detect trace impurities. For one method, the LOD and LOQ were found to be 2.98 µg/mL and 9.98 µg/mL, respectively. sphinxsai.comsphinxsai.com

| Column | Mobile Phase | Flow Rate | Detection (UV) | Reference |

|---|---|---|---|---|

| Kromasil C18 (250x4.6mm, 5µm) | Acetonitrile and Triethylamine (Gradient) | 1.0 mL/min | 215 nm | nih.gov |

| X terra C18 (150x4.6mm) | 0.1% Octa-sulfonic acid: Acetonitrile (30:70 v/v) | 1.0 mL/min | 237 nm | sphinxsai.comsphinxsai.com |

| Zorbax CN | Methanol and 0.04M Formic acid pH 3.0 (50:50) | 1.2 mL/min | 226 nm | rjpbcs.com |

| Inertsil® ODS-2 (250x4.6mm, 5µ) | Buffer (pH 2.5): Methanol (55:45 v/v) | 1.0 mL/min | 215 nm | nmims.edu |

Applications of Capillary Electrophoresis and Spectrophotometric Analysis

Beyond HPLC, other analytical techniques such as capillary electrophoresis and spectrophotometry are employed in oseltamivir research.

Capillary Electrophoresis (CE) offers a rapid and reliable alternative for the assay of oseltamivir in pharmaceutical formulations. nih.gov This technique provides advantages like short analysis times (often less than 1.5 minutes), simple sample preparation, and the avoidance of non-aqueous solvents. nih.gov A validated capillary zone electrophoresis method involved separation in a fused silica capillary with an applied voltage of -15 kV. The electrophoretic buffer consisted of 50 mM sodium phosphate at pH 6.3, with direct UV detection at 226 nm. nih.govekb.eg The method was validated for specificity, linearity, precision, and accuracy, with relative standard deviation (RSD) values for repeatability and intermediate precision being 0.94% and 0.98%, respectively. nih.gov

Spectrophotometric Analysis provides simple, rapid, and economical methods for oseltamivir estimation. asianpubs.orgsphinxsai.com These methods are often based on the formation of colored complexes that can be measured using a UV-Visible spectrophotometer.

Method A involves the reaction of oseltamivir with p-dimethylaminocinnamaldehyde (PDAC) to form an orange-red chromogen with maximum absorbance (λmax) at 530 nm. ekb.egasianpubs.org

Method B is based on the reaction with 4-aminophenazone (4-AP) in the presence of sodium periodate, forming a violet-colored product with a λmax at 545 nm. ekb.egasianpubs.org

Method C utilizes ferric chloride and 1,10-phenanthroline to produce a blood-red chromogen with a λmax at 512 nm. ekb.egasianpubs.org

Direct UV spectrophotometry is also used, with absorbance measured at the drug's λmax, which has been reported at various wavelengths such as 221.4 nm and 218 nm, using solvents like deionized water or methanol. sphinxsai.comresearchgate.net These spectrophotometric methods are validated and show good linearity across a range of concentrations. asianpubs.orgsphinxsai.com

| Technique | Key Parameters | Linearity Range | Reference |

|---|---|---|---|

| Capillary Electrophoresis | Buffer: 50 mM sodium phosphate (pH 6.3); Detection: 226 nm | Not specified | nih.gov |

| Spectrophotometry (PDAC) | Reagent: p-dimethylaminocinnamaldehyde; λmax: 530 nm | 1-7 µg/mL | asianpubs.org |

| Spectrophotometry (4-AP) | Reagent: 4-aminophenazone/Sodium Periodate; λmax: 545 nm | 5-50 µg/mL | asianpubs.org |

| Spectrophotometry (FeCl3) | Reagent: Ferric chloride/1,10-phenanthroline; λmax: 512 nm | 1-15 µg/mL | asianpubs.org |

| UV Spectrophotometry | Solvent: Deionized water; λmax: 221.4 nm | 20-70 µg/mL | sphinxsai.com |

Metabolic Pathway Elucidation and Biotransformation Studies Utilizing Deuterated Oseltamivir

In Vitro Metabolic Investigations of Oseltamivir (B103847) and Oseltamivir-d3 (B602517)

In vitro systems that mimic physiological conditions are indispensable for investigating the metabolic fate of drugs like Oseltamivir. These systems, which include human liver microsomes and cytosolic fractions, allow for a detailed examination of enzymatic processes without the complexities of a whole organism. Oseltamivir-d3, a stable isotope-labeled version of Oseltamivir, is a critical analytical tool in these studies, often used as an internal standard for accurate quantification of the parent drug and its metabolites. nih.gov

Oseltamivir is an ethyl ester prodrug that is pharmacologically inactive until it undergoes hydrolysis to its active metabolite, Oseltamivir Carboxylate. researchgate.netumich.edunih.gov This bioactivation is predominantly catalyzed by human carboxylesterase 1 (CES1), an enzyme highly expressed in the liver. umich.edumdpi.com In vitro studies using human liver S9 fractions and microsomes have confirmed that CES1 is the primary enzyme responsible for this efficient conversion. umich.eduresearchgate.net

The rate of this conversion can be influenced by genetic factors. Studies have identified specific genetic variants of the CES1 gene that can significantly impair the enzyme's hydrolytic activity. For instance, the G143E variant has been shown to reduce the rate of Oseltamivir hydrolysis to approximately 40% of that observed with the wild-type enzyme. umich.edu Other mutations, such as p.Gly143Glu and p.Asp260fs, can lead to even more severe reductions in catalytic efficiency, with the Vmax (maximum reaction rate) of the p.Gly143Glu variant being only about 25% of the wild-type enzyme. researchgate.net These findings from in vitro models highlight the critical role of CES1 in Oseltamivir activation and demonstrate how genetic variability can impact its metabolism.

Stable isotope tracing is a powerful technique used to track the metabolic fate of a compound. By introducing a "heavy" isotope, such as deuterium (B1214612) (²H), into the drug's structure, metabolites can be distinguished from endogenous molecules by mass spectrometry. Oseltamivir-d3 serves this purpose, allowing for sensitive and specific detection of its metabolic products. nih.gov

The primary metabolic pathway for Oseltamivir is the highly efficient CES1-mediated hydrolysis. This efficiency can sometimes mask the presence of minor metabolic pathways. The use of a deuterated analogue like Oseltamivir-d3 can help in the discovery of these minor or novel metabolites. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, potentially slowing down the primary hydrolysis reaction. This reduction in the rate of the main pathway may allow for a greater proportion of the drug to be processed through alternative, minor pathways, making their resulting metabolites more detectable. While the primary biotransformation is well-established, this stable isotope tracing approach provides a methodological basis for exploring other potential, less prominent metabolic routes, such as oxidation, which could be catalyzed by cytochrome P450 enzymes.

The study of enzyme kinetics provides quantitative insights into the efficiency of metabolic reactions. For Oseltamivir, in vitro kinetic studies have been crucial in defining the catalytic parameters of CES1-mediated hydrolysis. researchgate.net The introduction of deuterium in Oseltamivir-d3 can significantly influence these kinetics through the kinetic isotope effect (KIE).

The KIE arises because a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. If the cleavage of this bond is part of the rate-determining step of the enzymatic reaction, the reaction will proceed more slowly with the deuterated substrate. This effect can be used to probe reaction mechanisms. In the case of Oseltamivir metabolism, deuteration at positions not directly involved in the ester hydrolysis would primarily serve tracing purposes, but if placed at or near the ester bond, it could modulate the reaction rate. Such studies are critical for understanding the precise mechanism of enzymatic action. In broader enzymology, researchers also investigate solvent isotope effects, where reactions are run in heavy water (D₂O) to probe the role of proton transfers in the catalytic mechanism, which can sometimes result in inverse solvent kinetic isotope effects where the reaction is faster in D₂O. mdpi.com

Degradation Pathways and Stability Profiling of Oseltamivir

Understanding the stability of a drug under various chemical conditions is essential for its formulation, storage, and predicting its environmental fate. Oseltamivir has been subjected to extensive stress testing to characterize its degradation pathways.

Oseltamivir is susceptible to hydrolysis under both acidic and alkaline conditions. researchgate.net Studies have shown that the drug undergoes significant degradation when exposed to acid and base, with the rate and extent of degradation being dependent on the specific conditions of temperature and reagent concentration. nmims.edu Alkaline conditions, in particular, have been noted to cause a higher percentage of degradation compared to acidic or oxidative stress. researchgate.netnih.gov This instability is a critical consideration for the formulation of liquid preparations of the drug. researchgate.net

Several studies have quantified the extent of this degradation under forced conditions. For example, treatment with 1.0 N HCl at 80°C for 30 minutes resulted in 74% degradation, while exposure to 0.1 N NaOH at 80°C for just 10 minutes led to 85.2% degradation. nmims.edu These studies reveal the formation of multiple degradation products, indicating complex hydrolysis pathways.

| Condition | Reagent | Time | Temperature | Degradation (%) | Number of Degradants | Source |

|---|---|---|---|---|---|---|

| Strong Acidic | 1.0 N HCl | 30 min | 80 °C | 74% | >11 | nmims.edu |

| Mild Acidic | 0.1 N HCl | 30 min | 80 °C | 9.86% | 9 | nmims.edu |

| Strong Alkaline | 0.1 N NaOH | 10 min | 80 °C | 85.2% | 6 | nmims.edu |

| Mild Alkaline | 0.1 N NaOH | - | Room Temp | 4.35% | 5 | nmims.edu |

Oseltamivir also degrades under oxidative and photolytic stress. Exposure to strong oxidizing agents like 3% hydrogen peroxide at elevated temperatures can cause extensive degradation, with one study reporting 96.96% degradation after 2 hours at 80°C. nmims.edu

Photolytic degradation of Oseltamivir can occur, though the drug may be relatively stable under simple light exposure. nmims.edu However, advanced oxidation processes (AOPs), such as the combination of UV light and hydrogen peroxide (UV/H₂O₂), significantly accelerate its degradation. digitellinc.commorressier.com These processes generate highly reactive hydroxyl radicals, which attack the Oseltamivir molecule. Studies using high-resolution mass spectrometry have identified numerous transformation byproducts resulting from these reactions. digitellinc.commorressier.com This indicates that oxidative and photolytic degradation proceeds through multiple reaction pathways, including hydroxylation and other structural modifications. A total of ten transformation byproducts have been identified from UV photolysis and UV/H₂O₂ reactions. digitellinc.commorressier.com

| Degradation Process | Identified Transformation Products (m/z) | Source |

|---|---|---|

| UV/H₂O₂ | 277.1, 327.2, 329.2, 347.2, 361.2, 377.2 | digitellinc.commorressier.com |

| UV Photolysis | 226.1, 244.2 | digitellinc.commorressier.com |

| Both UV and UV/H₂O₂ | 261.1, 331.2 | digitellinc.commorressier.com |

Microbial Transformation and Environmental Fate Studies in Aqueous and Sludge Systems

The extensive use of oseltamivir, particularly during influenza seasons, has prompted investigations into its environmental persistence and microbial transformation. The active form of the drug, oseltamivir carboxylate, is excreted from the body and enters wastewater systems. Studies have shown that conventional sewage treatment processes, including mechanical, chemical, and activated sludge treatments, are largely ineffective at removing oseltamivir carboxylate. nih.govresearchgate.net This leads to its release into aquatic environments. nih.govresearchgate.net

To accurately trace the fate of the compound in complex environmental samples, deuterated standards such as Oseltamivir-d3 are employed. Research simulating sewage treatment in laboratory batch experiments confirmed that oseltamivir carboxylate is not significantly removed through degradation or sorption to sludge. nih.gov While direct photolysis plays a minor role, the degradation of oseltamivir carboxylate in river water appears to be a combination of microbial metabolism and indirect photolysis. researchgate.net

The persistence of oseltamivir carboxylate in surface waters is a concern. nih.gov During peak influenza season in Japan, concentrations have been detected in sewage treatment plant discharges and the receiving river water. nih.gov Advanced treatment processes like ozonation have shown effectiveness in reducing the concentration of oseltamivir carboxylate in plant effluent. nih.gov The presence of this active antiviral compound in waterways raises concerns about the potential for inducing drug resistance in influenza viruses circulating in wildfowl. nih.gov

| Environment | Process | Degradation/Removal Efficiency | Key Findings |

|---|---|---|---|

| Conventional Sewage Treatment | Activated Sludge | Not significant nih.govresearchgate.net | The active metabolite is persistent and is discharged into surface waters. nih.govnih.gov |

| Advanced Sewage Treatment | Ozonation | Substantial reduction nih.gov | Tertiary treatments can mitigate environmental loading. nih.gov |

| River Water | Microbial & Indirect Photolysis | Half-life of ~17.8 days observed in one study researchgate.net | Degradation is slow and influenced by both biological and light-induced processes. researchgate.net |

Utility of Oseltamivir-d3 in Differentiating Endogenous and Exogenous Compounds

Tracer Applications in Metabolic Flux Analysis in Cell-Free or Cellular Systems

Isotopically labeled compounds like Oseltamivir-d3 are fundamental tools for tracing the biotransformation of drugs in biological systems. While oseltamivir is a prodrug rapidly converted by hepatic esterases to its active form, oseltamivir carboxylate, plasma esterases can also perform this conversion ex vivo. nih.govnih.gov This can complicate pharmacokinetic studies by altering the measured concentrations of the prodrug and its metabolite after a blood sample is drawn. nih.gov

In a research setting, Oseltamivir-d3 could be used as a tracer to study these metabolic dynamics with high precision. By introducing Oseltamivir-d3 into a cellular or cell-free system (e.g., plasma or liver microsome preparations), its conversion to the deuterated metabolite, oseltamivir carboxylate-d3, can be monitored over time using mass spectrometry. This allows researchers to precisely calculate the rate and extent of metabolism under various conditions. The known mass shift between the labeled and unlabeled compounds enables clear differentiation, ensuring that the measured metabolic activity is solely attributable to the administered tracer and not from any pre-existing, unlabeled compound in the system. This approach is critical for constructing accurate pharmacokinetic models and understanding interindividual variations in drug metabolism.

Identification and Quantification of Degradation Products and Impurities Using Labeled Standards

Oseltamivir-d3 (hydrochloride) is an essential tool in analytical chemistry, where it serves as an internal standard for the accurate quantification of oseltamivir and its related substances. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because the deuterated standard exhibits nearly identical chemical and physical properties to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for variations and matrix effects. nih.gov

In the context of pharmaceutical quality control, robust analytical methods are required to identify and quantify any impurities or degradation products in the active pharmaceutical ingredient (API) and final dosage forms. nih.govsphinxsai.comresearchgate.net For example, specific methods have been developed to separate and quantify the enantiomeric impurity of oseltamivir phosphate. nih.gov In such analyses, spiking the sample with a known amount of Oseltamivir-d3 allows for precise and accurate measurement of the target impurity by relating its instrument response to that of the internal standard. This ensures the safety, efficacy, and stability of the final drug product. The sensitivity of these methods is crucial, with limits of detection and quantification often in the microgram per milliliter range. sphinxsai.com

| Application | Analytical Technique | Role of Oseltamivir-d3 | Advantage |

|---|---|---|---|

| Environmental Fate Studies | LC-MS/MS | Internal Standard | Corrects for matrix effects in complex samples like sewage and river water, enabling accurate quantification. nih.gov |

| Pharmaceutical Impurity Profiling | Chiral HPLC, LC-MS/MS | Internal Standard | Provides high accuracy and precision for quantifying trace-level impurities and degradation products. nih.gov |

| Pharmacokinetic Analysis | LC-MS/MS | Tracer/Internal Standard | Allows for precise measurement of drug and metabolite concentrations in biological fluids by correcting for analytical variability. |

Pharmacokinetic Investigations in Non Human Animal Models Leveraging Oseltamivir D3

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

Stable isotope-labeled compounds like Oseltamivir-d3 (B602517) are instrumental as tracers in the quantitative analysis essential for drug development. medchemexpress.com

The accurate quantification of oseltamivir (B103847) and its active metabolite, oseltamivir carboxylate, is critical for understanding its pharmacokinetic profile. Oseltamivir-d3 and its corresponding deuterated metabolite, oseltamivir-d3 carboxylate, serve as ideal internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. biorxiv.org These methods are widely employed for the simultaneous determination of the parent drug and its metabolite in various biological matrices, including plasma, tissue homogenates, and urine. ekb.egnih.gov

In a study involving juvenile pigs, stock solutions of Oseltamivir-d3 and oseltamivir acid-d3 were prepared and used to create internal standard working solutions for the validation of an LC-MS/MS method to determine the bioavailability of a pediatric formulation. nih.gov The method demonstrated good stability of the analytes in porcine plasma through freeze-thaw cycles and at room temperature. nih.gov Similarly, in studies with obese and wild-type mice, tandem mass spectrometry with positive electrospray ionization was used to monitor the mass transitions of oseltamivir, oseltamivir carboxylate, and their deuterated internal standards (oseltamivir-d3 carboxylate) in plasma and lung tissue. biorxiv.org

A comprehensive analytical methodology was developed for the simultaneous determination of 21 antiviral drugs, including oseltamivir, in chicken muscle and liver using LC-MS/MS. wur.nl Oseltamivir-d3 acid was utilized as an internal standard in this high-throughput method. wur.nl The validation of this method was conducted in accordance with Commission Implementing Regulation (EU) 2021/808, demonstrating its reliability for quantifying antiviral residues in food-producing animals. wur.nl

Table 1: Analytical Methods for Quantification of Oseltamivir and its Metabolites

| Analytical Technique | Matrix | Internal Standard | Key Findings |

|---|---|---|---|

| LC-MS/MS | Porcine Plasma | Oseltamivir-d3, Oseltamivir acid-d3 | High-throughput method with good stability for bioavailability studies. nih.gov |

| LC-MS/MS | Mouse Plasma and Lung | Oseltamivir-d3 carboxylate | Accurate quantification for pharmacokinetic profiling in obese and wild-type mice. biorxiv.org |

| LC-MS/MS | Chicken Muscle and Liver | Oseltamivir-d3 acid | Simultaneous determination of multiple antiviral drugs for food safety monitoring. wur.nl |

Studies in various animal models have provided valuable insights into the tissue distribution of oseltamivir and its active metabolite. Following oral administration, oseltamivir is readily absorbed and extensively converted to oseltamivir carboxylate, which is the primary active form. drugbank.comnih.gov

In rats, after a single oral dose, drug-related radioactivity was rapidly and widely distributed, with the highest concentrations found in the gastrointestinal tract, urinary bladder wall, kidney cortex, liver, thyroid, pituitary, and lung. fda.gov The ferret is considered a suitable small animal model for influenza studies due to the similarities in lung physiology with humans. nih.govmdpi.com In ferrets, oseltamivir has been shown to be effective in reducing viral shedding. nih.gov Macaques have also been utilized to assess the efficacy of oseltamivir against various influenza strains, contributing to our understanding of its antiviral activity in a primate model. nih.gov

A study in pregnant rats demonstrated that both oseltamivir and oseltamivir carboxylate can cross the placenta and are found in the amniotic fluid and fetus. plos.org However, the penetration of the active metabolite, oseltamivir carboxylate, was significantly lower than that of the parent drug. plos.org

The penetration of oseltamivir and its active metabolite into the central nervous system (CNS) has been a subject of investigation. Studies in rats have shown that both compounds can cross the blood-brain barrier (BBB), although the extent of penetration is generally low. nih.govnih.gov The brain-to-plasma exposure ratios were found to be approximately 0.2 for oseltamivir and 0.01 for oseltamivir carboxylate. nih.gov

The penetration into the brain is influenced by factors such as the age of the animal, with higher uptake observed in younger animals. fda.govnih.gov Inflammation can also increase the permeability of the BBB, leading to higher brain concentrations of both oseltamivir and its metabolite. nih.gov In mice with lipopolysaccharide-induced inflammation, the brain concentration of oseltamivir was two-fold higher, and the active metabolite concentration was 2.7-fold higher compared to control mice. nih.gov

The P-glycoprotein transporter plays a role in limiting the brain uptake of oseltamivir. nih.govmhlw.go.jp The conversion of the prodrug to the active metabolite within the brain itself appears to be slow and limited. nih.gov

The primary route of elimination for oseltamivir and its active metabolite is through renal excretion. drugbank.comnih.goveuropa.eupom.go.id After its conversion to oseltamivir carboxylate, over 90% of the drug is eliminated by the kidneys. drugbank.com Renal clearance of oseltamivir carboxylate exceeds the glomerular filtration rate, indicating that active tubular secretion is involved in its elimination. europa.eupom.go.ideuropa.eu In clinical studies with radiolabeled doses, less than 20% of the dose was eliminated in the feces. drugbank.comeuropa.eupom.go.id

Comparative Pharmacokinetic Analysis of Labeled vs. Unlabeled Oseltamivir in Animal Models

The substitution of hydrogen with deuterium (B1214612) can potentially alter the pharmacokinetic properties of a drug, an observation known as the kinetic deuterium isotope effect. nih.gov This effect is particularly relevant for drugs that are metabolized by enzymes like aldehyde oxidase. nih.gov While specific studies directly comparing the full pharmacokinetic profiles of Oseltamivir-d3 and unlabeled oseltamivir in animal models are not extensively detailed in the provided search results, the widespread use of deuterated compounds as internal standards implies that for the purpose of quantification, their chromatographic behavior is nearly identical to the unlabeled analyte under the assumption that the isotope effect on clearance is negligible or can be accounted for.

Table 2: Compound Names

| Compound Name |

|---|

| Oseltamivir |

| Oseltamivir-d3 (hydrochloride) |

| Oseltamivir carboxylate |

| Oseltamivir-d3 carboxylate |

| Oseltamivir acid |

| Oseltamivir acid-d3 |

| Oseltamivir phosphate |

| Zanamivir (B325) |

| Peramivir |

| Rimantadine |

| Amantadine |

| Baloxavir (B560136) |

| UAWJ280 |

| Carbazeran |

| Zoniporide |

| Probenecid |

| Lipopolysaccharide |

Dose Linearity and Accumulation Studies in Animal Models

Dose linearity studies are fundamental to understanding how a drug's concentration in the body changes with varying doses. In preclinical animal models, these studies help determine if an increase in dose leads to a proportional increase in systemic exposure. Accumulation studies, on the other hand, assess whether a drug builds up in the body with repeated dosing.

While specific studies focusing solely on Oseltamivir-d3 are not extensively detailed in publicly available literature, the pharmacokinetic properties of its non-deuterated parent compound, oseltamivir, have been thoroughly investigated in various animal models, including rats, ferrets, and rabbits. nih.goviapchem.orghres.ca These studies often utilize deuterated internal standards, such as Oseltamivir-d3, for accurate bioanalysis via methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). psu.edubiorxiv.orgscispace.com

In rats, pharmacokinetic studies of oseltamivir have demonstrated dose-proportional increases in exposure. fda.gov For instance, investigations have been conducted at doses ranging from 10 mg/kg to 100 mg/kg. fda.gov The ferret is considered a suitable small animal model for evaluating the efficacy of antiviral drugs against various influenza strains. nih.govresearchgate.net A population PK model for oseltamivir carboxylate (the active metabolite) in ferrets was developed based on data from several studies in both uninfected and influenza-infected animals. nih.govresearchgate.netplos.org This model helped to determine appropriate dosing to achieve exposures comparable to those in humans. nih.govresearchgate.net

The following interactive table summarizes representative pharmacokinetic parameters of oseltamivir in different animal models, which are foundational for understanding the expected behavior of Oseltamivir-d3.

| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Rat | 10 | 5610 (UAWJ280) | 0.42 (UAWJ280) | 11459 (UAWJ280) | 2.34 (UAWJ280) |

| Ferret | 5.08 (q12h x 5d) | - | - | 3220 (OC, steady state) | - |

| Mouse | 50 (UAWJ280, i.p.) | 5610 | 0.42 | 11459 | 2.34 |

Data for UAWJ280, a deuterium-containing M2 inhibitor, is included to illustrate pharmacokinetic parameters of a deuterated antiviral in mice. nih.gov OC refers to oseltamivir carboxylate. nih.govresearchgate.net The ferret data represents the median area under the plasma concentration-time curve from 0–12 h at steady state. nih.govresearchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Animal Models

The ultimate goal of pharmacokinetic studies is to establish a relationship with pharmacodynamics (PD), which describes the drug's effect on the body. For an antiviral like oseltamivir, this means linking the concentration of the drug and its active metabolites in the body to its ability to inhibit viral replication and reduce disease severity.

Relationship between Systemic Exposure of Deuterated Metabolites and Antiviral Activity in Animal Models

The primary active metabolite of oseltamivir is oseltamivir carboxylate. nih.govresearchgate.net Oseltamivir itself is a prodrug, which is rapidly converted to oseltamivir carboxylate by esterases in the body. iapchem.orgresearchgate.net Therefore, the systemic exposure of oseltamivir carboxylate is the key determinant of antiviral efficacy. Studies in animal models infected with influenza have shown a clear correlation between the exposure to oseltamivir carboxylate and antiviral outcomes, such as reduction in viral titers and improved survival. news-medical.netnih.gov

For example, in ferret models of influenza, prophylactic administration of oseltamivir has been shown to protect against infection by reducing febrile and inflammatory responses and preventing morbidity and mortality. nih.gov In mice, oseltamivir treatment has been shown to reduce lung inflammation and viral titers. researchgate.net The efficacy of oseltamivir has been demonstrated to be dependent on the dose and the timing of administration relative to infection. plos.org

While direct PK/PD studies on Oseltamivir-d3 are not readily found, the principles derived from oseltamivir studies are directly applicable. The use of deuterated metabolites as internal standards in these studies is crucial for accurately quantifying the active drug concentrations that drive the antiviral effect. biorxiv.org

Modeling and Simulation of Pharmacokinetic Profiles in Animal Systems

Pharmacokinetic modeling and simulation are powerful tools used to predict the drug's behavior in the body and to optimize dosing regimens. Physiologically based pharmacokinetic (PBPK) models are particularly useful as they can integrate data from preclinical animal studies to predict human pharmacokinetics. iapchem.orgnih.gov

PBPK models for oseltamivir have been developed and validated in rats and subsequently scaled to humans. iapchem.org These models consist of sub-models for both oseltamivir and its active metabolite, oseltamivir carboxylate, and incorporate various physiological and biochemical parameters. iapchem.org Such models can simulate the pharmacokinetic profiles for different dosing schedules and routes of administration. nih.gov

Population PK models have also been developed for oseltamivir in ferrets. nih.govresearchgate.netplos.org These models have been instrumental in understanding the high pharmacokinetic variability observed in this species and have helped in designing more effective PK/PD studies. nih.govresearchgate.net Monte Carlo simulations based on these models have been used to determine doses in ferrets that would result in plasma exposures of oseltamivir carboxylate equivalent to those observed in humans at the approved clinical dose. nih.govresearchgate.netscience.gov

These modeling and simulation approaches are essential for translating findings from animal models to clinical applications and for ensuring that novel formulations or deuterated versions like Oseltamivir-d3 will have the desired pharmacokinetic profile.

Mechanistic Research on Oseltamivir in Experimental Systems Where Oseltamivir D3 Serves As a Research Tool or Reference

Molecular Interactions with Viral Neuraminidase Enzymes

Oseltamivir (B103847) functions by inhibiting the neuraminidase enzyme of the influenza virus, which is essential for the release of new virus particles from infected host cells. nih.govjbr-pub.org.cn The active form of the drug, oseltamivir carboxylate, is a competitive inhibitor of the neuraminidase active site. nih.gov

The effectiveness of oseltamivir is quantified by its ability to inhibit the enzymatic activity of viral neuraminidase. This is often measured by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase activity in vitro. asm.orgasm.org

Kinetic studies have revealed that oseltamivir exhibits a time-dependent or "slow binding" phenotype with wild-type neuraminidase enzymes. plos.org This means that the inhibitor binds slowly but tightly to the enzyme. plos.org The inhibition constant (Ki) for oseltamivir against various influenza strains has been determined through enzymological analyses. For example, studies on the 2009 pandemic H1N1 virus have shown that mutations in the neuraminidase can significantly increase the Ki value, indicating reduced binding affinity. eur.nl Specifically, the I223R mutation increased the oseltamivir inhibition constant by 48-fold, a change primarily attributed to an increased dissociation rate of the drug from the enzyme. eur.nl

The binding affinity of oseltamivir can also be influenced by the specific subtype of the influenza virus. For instance, influenza A viruses with an N1 neuraminidase and influenza B viruses are generally better inhibited by zanamivir (B325) than oseltamivir, while N2 neuraminidase subtypes are more susceptible to oseltamivir. health.gov.au

A comparison of the inhibitory potencies of oseltamivir carboxylate and another neuraminidase inhibitor, zanamivir, against influenza A/California/04/2009 (H1N1) neuraminidase showed that both are highly active, with IC50 values around 10 nM. mdpi.com However, the inhibitory effects of these drugs are significantly weaker against human sialidases, indicating their selectivity for the viral enzyme. asm.org

Table 1: Kinetic Parameters of Oseltamivir Inhibition against Wild-Type and Mutant Neuraminidase

| Virus/Mutant | IC50 (nM) | Fold Increase in IC50 | Ki (nM) | Fold Increase in Ki | Reference |

| Wild-Type H1N1 | ~1 | - | - | - | nih.gov |

| H275Y Mutant H1N1 | - | Several hundred-fold | - | - | mdpi.com |

| I223R Mutant H1N1 | - | - | - | 48-fold | eur.nl |

| I223R/H275Y Double Mutant H1N1 | - | - | - | 7500-fold | eur.nl |

| Wild-Type H5N1 (Clade 1) | 0.1 - 4.9 | - | 0.1 - 7.9 | - | asm.org |

| A/Turkey/65-1242/06 (H5N1) | 10.8 | Slightly higher | - | - | asm.org |

This table is interactive. Click on the headers to sort the data.

X-ray crystallography and molecular docking studies have provided detailed structural information about how oseltamivir binds to the active site of neuraminidase. nih.govnih.govrcsb.org These studies reveal that oseltamivir's carboxylate group forms key interactions with conserved arginine residues (R118, R292, and R371) in the active site. nih.gov The hydrophobic pentyl group of oseltamivir fits into a hydrophobic pocket formed by several amino acid residues, including I222, R224, and E276. nih.gov

The structure of neuraminidase can be categorized into two main groups. Group-1 neuraminidases, such as N1, possess a "150-cavity" adjacent to the active site, which is formed by the opening of the 150-loop. nih.govnih.gov This cavity is absent in group-2 neuraminidases. nih.gov The flexibility of the 150-loop and the 430-loop around the active site is a critical factor in inhibitor binding. nih.gov

Molecular docking simulations have been used to predict the binding energies and conformations of oseltamivir and its derivatives with neuraminidase. nih.govnih.gov These studies help in understanding the impact of mutations on drug binding and in designing new inhibitors that may be effective against resistant strains. nih.gov For example, molecular dynamics simulations have shown that at physiological temperatures, the direct hydrogen bond between oseltamivir and R118 in the crystal structure may be replaced by a water-mediated interaction, potentially weakening the drug's affinity. nih.gov

Mechanisms of Antiviral Resistance in Influenza Viruses

The emergence of oseltamivir-resistant influenza strains is a significant public health concern. plos.org Resistance typically arises from specific amino acid substitutions in the neuraminidase protein that reduce the binding affinity of oseltamivir. nih.gov

Several key mutations in the neuraminidase gene have been identified that confer resistance to oseltamivir. The most common and well-characterized is the H275Y substitution (histidine to tyrosine at position 275) in N1 subtype viruses. plos.orgscispace.com This mutation alters the hydrophobic pocket required for oseltamivir binding. scispace.com

Other mutations that reduce susceptibility to oseltamivir include:

E119V/G/D: This mutation has been observed in H3N2 and influenza B viruses. asm.orgnih.gov

R292K: This mutation in N2 and N9 subtypes can cause high-level resistance to oseltamivir. nih.govnih.gov

N294S: This is another resistance marker in H5N1 viruses. asm.org

I222M/V and I223V/R: These mutations, often in combination with H275Y, can significantly increase the level of resistance. asm.orgeur.nlmdpi.com

Structural analyses of these mutations have provided insights into the mechanisms of resistance. For example, the H275Y mutation causes a conformational change that disrupts the binding of the bulky pentyl group of oseltamivir. scispace.commdpi.com The I223R mutation leads to a shrinkage of the active site, which also hinders oseltamivir binding. eur.nl

Table 2: Common Oseltamivir Resistance Mutations in Influenza Neuraminidase

| Mutation | Influenza Subtype(s) | Impact on Oseltamivir Susceptibility | Reference |

| H275Y | H1N1, H5N1 | High-level resistance | plos.orgscispace.com |

| E119V/G | H3N2, N1, N2, Influenza B | Reduced susceptibility | asm.orgnih.gov |

| R292K | H7N9, N2, N9 | Highly reduced inhibition | nih.govnih.gov |

| N294S | H5N1 | Resistance marker | asm.org |

| I223V/R | H1N1 | Moderate reduction alone, high with H275Y | eur.nlmdpi.com |

This table is interactive. Click on the headers to sort the data.

The susceptibility of influenza viruses to oseltamivir is routinely monitored using in vitro assays. isirv.org The most common method is the neuraminidase inhibition (NI) assay, which measures the concentration of the drug needed to inhibit 50% of the enzyme's activity (IC50). asm.orgasm.org This assay is considered a reliable method for quantifying the susceptibility of influenza viruses to neuraminidase inhibitors. asm.org

However, there can be a lack of correlation between in vitro susceptibility data and in vivo efficacy. asm.orgnih.gov Therefore, a combination of functional and genetic analyses is often employed. isirv.org Genotypic assays, such as real-time RT-PCR and pyrosequencing, are used for the rapid detection of known resistance mutations. isirv.org

Plaque reduction assays are another in vitro method used to determine drug sensitivity by measuring the reduction in viral plaque formation in cell culture in the presence of the drug. researchgate.net

Animal models, particularly ferrets and mice, are crucial for evaluating the in vivo efficacy of oseltamivir against resistant influenza strains. nih.govnih.gov These studies help to understand the clinical relevance of in vitro resistance data. nih.govresearchdata.edu.au

In ferret models, oseltamivir treatment has shown reduced efficacy in decreasing viral shedding of influenza B viruses and strains with higher IC50 values compared to wild-type influenza A viruses. nih.govresearchgate.net Studies in macaques infected with an H1N1pdm09 virus carrying the H275Y mutation also demonstrated a lack of significant difference in viral titers between oseltamivir-treated and placebo groups. nih.govresearchgate.net

In mice, the efficacy of oseltamivir can vary depending on the specific H5N1 virus strain, with some resistant strains showing no protection from the drug. asm.org Combination therapies, such as a triple combination of amantadine, oseltamivir, and ribavirin, have shown superior efficacy against both susceptible and amantadine-resistant strains in mouse models compared to monotherapy. plos.org

Cellular and Sub-Cellular Mechanisms of Action (Focus on in vitro and ex vivo models)

The use of Oseltamivir-d3 (B602517) as an internal standard has been pivotal in elucidating the cellular and sub-cellular effects of oseltamivir in controlled laboratory settings. These studies provide foundational knowledge on how the drug combats viral infections and interacts with host cells.

Effects on Viral Replication Cycle and Cellular Pathogenesis In Vitro

Oseltamivir's primary mechanism is the inhibition of the influenza virus neuraminidase (NA) enzyme, which is crucial for the release of new virus particles from infected host cells. researchgate.netdrugbank.com In vitro studies, which rely on accurate drug concentration measurements facilitated by standards like Oseltamivir-d3, have consistently demonstrated this effect.

Research using various cell lines, such as Madin-Darby Canine Kidney (MDCK) cells, shows that oseltamivir's active form, oseltamivir carboxylate, potently inhibits the NA activity of both influenza A and B strains. biorxiv.orgasm.org This inhibition prevents viral budding and spread to adjacent cells. plos.org The half-maximal inhibitory concentration (IC₅₀), a measure of drug potency, varies depending on the viral strain and the assay method used. For instance, some studies report IC₅₀ values for oseltamivir carboxylate against influenza A viruses to be as low as 0.3 nM, while other strains show reduced susceptibility with IC₅₀ values around 5.5 nM. asm.org Interestingly, one study noted that while oseltamivir inhibited viral release, it could paradoxically boost the infectivity of already released 2009 H1N1 virus particles at certain concentrations in an in vitro model. chinacdc.cn

| Research Finding | Virus Strain(s) | In Vitro Model | Reported IC₅₀ / Effect | Citation |

| Neuraminidase Inhibition | Influenza A (H5N1, Clade 1) | Neuraminidase Assay | 0.3 nM | asm.org |

| Neuraminidase Inhibition | Influenza A (H5N1, Clade 2.2) | Neuraminidase Assay | 5.5 nM | asm.org |

| Neuraminidase Inhibition | Influenza A (H1N1) | Neuraminidase Assay | 1.97 µM | frontiersin.org |

| Replication Inhibition | Influenza A (H1N1) | MDCK Cells | EC₅₀ reduced 8.8-fold in triple combination therapy | asm.org |

| Infectivity Modulation | 2009 H1N1 | Pseudotyped Particles | Boosting effect on infection above 0.025 µM | chinacdc.cn |

Modulation of Host Inflammatory and Immune Responses in Cell Cultures or Animal Tissues

Beyond its direct antiviral action, research indicates that oseltamivir can modulate the host's inflammatory response to infection. The hyper-inflammatory response, often called a "cytokine storm," is a major cause of severe pathology in influenza. Studies utilizing Oseltamivir-d3 for accurate quantification have explored these immunomodulatory effects.

In experiments with influenza-infected mice, oseltamivir treatment was found to reduce the levels of several pro-inflammatory cytokines and chemokines in the lungs, including TNF-α, IL-1β, and IL-6. nih.gov Similar anti-inflammatory effects have been observed in vitro. In studies using RAW264.7 macrophage cells infected with H1N1, oseltamivir treatment, often used as a control or comparator, was shown to affect cytokine expression. frontiersin.org Other research suggests oseltamivir can reduce the number of infiltrating immune cells at the site of inflammation. biorxiv.org Specifically, it has been shown to dampen the release of reactive oxygen species (ROS) and the formation of neutrophil extracellular traps (NETs) by activated neutrophils, which are key drivers of tissue damage in severe infections. biorxiv.org This modulation of the host immune response appears to be a key component of its therapeutic benefit, potentially by preventing excessive inflammation-driven pathology. tandfonline.com

| Experimental Model | Key Inflammatory Mediator | Observed Effect of Oseltamivir | Citation |

| Influenza-infected Mice | TNF-α, IL-1β, IL-6 | Reduced levels in bronchoalveolar lavage fluid | nih.gov |

| Human Airway Analysis | Various Cytokines (24 types) | Significant reduction in treated individuals | plos.org |

| LPS-activated Human Neutrophils | Reactive Oxygen Species (ROS) | Inhibition of ROS release | biorxiv.org |

| LPS-activated Human Neutrophils | Neutrophil Extracellular Traps (NETs) | Inhibition of NET formation | biorxiv.org |

| RSV-infected Mice | T-cell signaling | Reduction in signaling, delaying viral clearance | tandfonline.com |

Exploration of Off-Target Molecular Interactions in Experimental Systems

The precise quantification enabled by Oseltamivir-d3 is also crucial for investigating "off-target" effects—interactions of oseltamivir or its metabolites with host proteins other than the intended viral neuraminidase. These studies are important for understanding the drug's complete pharmacological profile.

Investigation of Oseltamivir and Metabolite Interactions with Mammalian Receptors or Enzymes (e.g., Monoamine Oxidase A, Dopamine (B1211576) Receptors)

Research has explored potential interactions between oseltamivir and components of the central nervous system, partly to understand rare neuropsychiatric side effects. One area of focus has been on monoamine oxidase A (MAO-A), an enzyme that degrades neurotransmitters like serotonin (B10506) and dopamine. nih.gov

In vitro assays revealed that the oseltamivir prodrug (Oseltamivir Ethyl Ester, OEE), but not its active carboxylate form (OC), can selectively and competitively inhibit human MAO-A. nih.govnih.gov Docking simulations suggest the prodrug binds near the enzyme's active site, similar to known MAO-A inhibitors. nih.gov This finding has led to hypotheses that the prodrug form might transiently alter monoamine balance. nih.gov Furthermore, some animal studies have suggested that oseltamivir administration can increase dopamine release in the prefrontal cortex and that its effects may be linked to dopamine D2 receptor activity. mhlw.go.jpredalyc.orgresearchgate.net

| Target | Oseltamivir Form Studied | Finding | Experimental System | Citation |

| Monoamine Oxidase A (MAO-A) | Prodrug (OEE) | Competitive and selective inhibition | In vitro enzyme assay | nih.govnih.gov |

| Monoamine Oxidase A (MAO-A) | Active Metabolite (OC) | No significant inhibition | In vitro enzyme assay | nih.gov |

| Dopamine System | Oseltamivir | Increased dopamine release | Rat medial prefrontal cortex | researchgate.netnih.gov |

| Dopamine D2 Receptors | Oseltamivir | Induces behavior via D2 receptor stimulation | Mouse model | mhlw.go.jp |

Studies on Drug Transporter Interactions (e.g., P-glycoprotein)

Drug transporters are proteins that control the movement of substances across cellular membranes, including the blood-brain barrier. Investigating oseltamivir's interaction with these transporters is key to understanding its distribution in the body. P-glycoprotein (P-gp) is a well-known efflux transporter that actively pumps substrates out of cells and is a key component of the blood-brain barrier.

In vitro transport assays, using cell lines that overexpress human P-gp, have demonstrated that the oseltamivir prodrug is a substrate for P-gp. nih.govnih.gov The transport of oseltamivir out of the cells was significantly reduced by the addition of a P-gp inhibitor. nih.govjst.go.jp In contrast, the active metabolite, oseltamivir carboxylate, shows negligible transport by P-gp. nih.govresearchgate.net This indicates that P-gp at the blood-brain barrier actively limits the entry of the oseltamivir prodrug into the central nervous system, while the active form is less affected by this transporter. nih.govjst.go.jp

| Transporter | Oseltamivir Form | Nature of Interaction | In Vitro Model | Citation |

| P-glycoprotein (P-gp) | Prodrug (Oseltamivir) | Substrate (actively effluxed) | LLC-GA5-COL150 cells | nih.govjst.go.jp |

| P-glycoprotein (P-gp) | Active Metabolite (Oseltamivir Carboxylate) | Negligible substrate activity | In vitro and in vivo studies | nih.govresearchgate.net |

| Peptide Transporter 1 (PepT1) | Prodrug (Oseltamivir Phosphate) | Substrate (involved in uptake) | Intestinal absorption models | researchgate.net |

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| Oseltamivir | Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate |

| Oseltamivir-d3 (hydrochloride) | Ethyl (3R,4R,5S)-4-(acetamido-d3)-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride |

| Oseltamivir Carboxylate (OC) | (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid |

| OEE | Oseltamivir Ethyl Ester (Prodrug form) |

| P-gp | P-glycoprotein |

| MAO-A | Monoamine Oxidase A |

| TNF-α | Tumor Necrosis Factor-alpha |

| IL-6 | Interleukin-6 |

| IL-1β | Interleukin-1 beta |

| MDCK | Madin-Darby Canine Kidney |

Emerging Research Avenues and Future Prospects for Deuterated Oseltamivir

Development of Advanced Deuterated Analogues for Specific Research Questions

The process of deuterium (B1214612) enrichment allows for the creation of advanced analogues of Oseltamivir (B103847) to investigate specific scientific questions. By altering the metabolic stability of the drug, researchers can explore its pharmacokinetic and pharmacodynamic properties with greater precision. Deuterium's heavier mass forms a more stable covalent bond with carbon than hydrogen, which can slow down metabolic processes that involve breaking this bond. This "kinetic isotope effect" is a cornerstone of using deuterated analogues in drug research.

Patent literature details the synthesis of various deuterated Oseltamivir analogues by using deuterated forms of its precursor, (-)-shikimic acid. google.com This allows for the site-specific placement of deuterium, enabling researchers to probe the function of different parts of the molecule. Research has suggested that deuterium-enriched Oseltamivir could be a promising lead compound, potentially effective against both Oseltamivir-sensitive and resistant strains of the influenza virus. nih.gov Furthermore, the development of novel deuterated M2-S31N inhibitors, designed to be used in combination with Oseltamivir, has shown synergistic antiviral effects in cell cultures, highlighting the potential for creating advanced therapeutic strategies. nih.gov

Integration of Labeled Oseltamivir in Metabolomics and Proteomics Workflows

In the fields of metabolomics and proteomics, which involve the large-scale study of small molecules (metabolites) and proteins, respectively, isotopically labeled compounds like Oseltamivir-d3 (B602517) are indispensable. Their primary role is as internal standards in quantitative analyses using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov

Because Oseltamivir-d3 has a higher mass than the non-labeled drug, it can be distinguished by a mass spectrometer. However, it behaves almost identically during sample preparation (e.g., extraction from plasma) and chromatographic separation. By adding a known quantity of Oseltamivir-d3 to a biological sample, scientists can accurately quantify the concentration of the actual drug and its active metabolite, Oseltamivir Carboxylate. The deuterated standard helps to correct for any loss of analyte during sample processing or for variations in the instrument's signal, a critical step for ensuring the accuracy and precision of pharmacokinetic studies. nih.govwisdomlib.org

Contribution to Preclinical Drug Development and Optimization Strategies

Deuterated Oseltamivir plays a significant role in the preclinical stages of drug development, particularly in pharmacokinetic and pharmacodynamic studies. Animal models are essential for evaluating the efficacy and safety of new antiviral strategies, including combination therapies. nih.govnih.gov For instance, preclinical studies in mice and ferrets have been used to assess the effectiveness of Oseltamivir combined with other antiviral agents, such as baloxavir (B560136) or favipiravir. nih.gov In these studies, the use of deuterated internal standards is crucial for the accurate measurement of drug concentrations in biological matrices, which underpins the evaluation of drug interactions and efficacy.

Furthermore, the development of novel, non-zwitterionic analogues of Oseltamivir aims to improve properties like oral bioavailability. nih.gov Preclinical pharmacokinetic assessments of these new analogues in animal models, such as rats, rely on robust bioanalytical methods where deuterated standards are essential for generating reliable data. nih.gov These studies help optimize drug candidates before they move into human clinical trials.

Role in Environmental Pharmacology and Degradation Studies of Pharmaceutical Residues

The widespread use of Oseltamivir, particularly during flu seasons, has led to concerns about its release into the environment and the potential for antiviral resistance to develop in wildlife, such as waterfowl. researchgate.netnih.gov Environmental pharmacology investigates the fate and effects of pharmaceuticals in the environment. Studies have detected Oseltamivir's active metabolite, Oseltamivir Carboxylate, in sewage treatment plant effluent and river water. researchgate.netnih.gov

Isotopically labeled standards like Oseltamivir-d3 are critical for accurately tracing and quantifying these low-level pharmaceutical residues in complex environmental samples like water and sediment. researchgate.net Research into the environmental fate of Oseltamivir examines its persistence and degradation through processes like microbial metabolism and photolysis. nih.gov Laboratory studies have shown that while direct photolysis plays a minor role, the degradation of Oseltamivir Carboxylate in river water appears to be a combination of microbial activity and indirect photolysis, with an estimated half-life of nearly 18 days under certain conditions. nih.gov Other studies using radiolabeled (¹⁴C) Oseltamivir Carboxylate confirmed its potential to persist in surface water but also showed that its degradation is significantly faster in the presence of sediment. nih.gov These precise measurements, enabled by isotopic labeling, are vital for conducting accurate environmental risk assessments. researchgate.net

Q & A

Q. What analytical methods are recommended for determining the purity of Oseltamivir-d3 hydrochloride in synthetic batches?

Methodological Answer:

- Use reverse-phase HPLC with a C18 column and UV detection at 210–220 nm. Prepare a standard solution of Oseltamivir-d3 hydrochloride (1 mg/mL in methanol) and compare retention times and peak areas against reference standards. For isotopic validation, pair with LC-MS to confirm deuterium incorporation (≥98% isotopic purity) .

- Critical parameters : Adjust mobile phase pH to 6.8–7.2 using ammonium acetate buffer (10 mM) and acetonitrile (70:30 v/v). System suitability tests must include resolution ≥2.0 between Oseltamivir-d3 and its non-deuterated counterpart .

Q. How does deuterium labeling in Oseltamivir-d3 hydrochloride influence its metabolic stability in pharmacokinetic studies?

Methodological Answer:

- Deuterium at specific positions (e.g., methyl groups) slows hepatic metabolism via the isotope effect , reducing first-pass clearance. Design in vitro microsomal assays (human liver microsomes, NADPH cofactor) to quantify half-life (t½) differences between deuterated and non-deuterated forms. Monitor metabolites using LC-HRMS with fragmentation patterns to identify deuteration sites .

- Validation : Compare AUC(0–24h) and Cmax in rodent models using crossover studies (n ≥ 6) to account for inter-individual variability .

Q. What synthetic strategies are employed to introduce deuterium into Oseltamivir’s structure?

Methodological Answer:

- Use deuterium exchange reactions under acidic conditions (e.g., D2O/HCl) for labile protons or catalytic deuteration (e.g., Pd/C in D2 atmosphere) for stable C-D bonds. Key steps:

Advanced Research Questions

Q. How to resolve contradictions in pharmacokinetic data when Oseltamivir-d3 hydrochloride is co-administered with immunosuppressants?

Methodological Answer:

- Case study : Co-administration with mycophenolic acid (MPA) or tacrolimus may alter Oseltamivir-d3’s absorption due to transporter competition (e.g., P-gp).

- Experimental design : Use Caco-2 cell monolayers to assess efflux ratios (Papp B→A/A→B) with/without inhibitors (e.g., verapamil).

- Statistical analysis : Apply mixed-effects modeling to differentiate inter-subject variability from drug-drug interactions. Validate findings in a murine graft-versus-host disease model .

Q. What experimental frameworks are suitable for evaluating Oseltamivir-d3 hydrochloride’s efficacy against neuraminidase mutants?